1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one
Description
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one is a ketonic organic compound with the molecular formula C₁₃H₁₅FO₂ and a molecular weight of 222.26 g/mol . The structure features a propan-1-one backbone substituted at the 3-position with a cyclopropylmethoxy group and at the 4-position with a fluorine atom on the aromatic ring. This substitution pattern imparts unique steric and electronic properties, distinguishing it from simpler arylpropanones. The compound is reported to have a purity of 95% in commercial catalogs .
Properties
Molecular Formula |
C13H15FO2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)-4-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C13H15FO2/c1-2-12(15)10-5-6-11(14)13(7-10)16-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
BTWOIDFUHHIAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde with a suitable reagent to form the desired ketone. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propanoic acid.
Reduction: 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(a) Brominated Derivatives
- 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one (C₁₅H₁₂BrF₂O, MW 307.16 g/mol): This compound replaces the cyclopropylmethoxy group with a bromine atom at the 3-position and retains fluorine at the 4-position. Bromine’s higher atomic weight and polarizability increase molecular weight and may enhance intermolecular interactions (e.g., halogen bonding), affecting crystallization behavior .
- 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one (C₁₅H₁₂BrFO, MW 307.16 g/mol): Similar to the above but lacks the 4-fluorine. Bromine’s steric bulk likely reduces solubility compared to the cyclopropylmethoxy analog .
(b) Chlorinated Derivatives
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (C₁₂H₁₃ClO, MW 208.68 g/mol): Features a chlorine atom at the 4-position and a cyclopropyl group at the 2-position.
Alkoxy-Substituted Analogs
(a) Methoxy Derivatives
- 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (C₁₀H₁₁FO₂, MW 182.19 g/mol): Replaces cyclopropylmethoxy with a smaller methoxy group. The reduced steric bulk lowers molecular weight and may improve solubility in polar solvents .
(b) Cyclopropylmethoxy vs. Bulkier Alkoxy Groups
- The cyclopropylmethoxy group in the target compound introduces steric hindrance and ring strain , which can reduce rotational freedom and influence crystal packing. In contrast, linear alkoxy groups (e.g., butoxy in (E)-3-Butoxy-1-(3-fluorophenyl)prop-2-en-1-one , C₁₃H₁₅FO₂, MW 222.26 g/mol) may enhance flexibility and alter melting points .
Sulfur-Containing Analogs
- 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one (C₁₅H₁₂F₂OS, MW 278.32 g/mol): Incorporates a sulfur atom, which increases molecular weight and introduces thioether-related reactivity (e.g., susceptibility to oxidation). The sulfur’s polarizability may enhance intermolecular interactions compared to oxygen-based substituents .
Structural and Crystallographic Comparisons
- Dihedral Angle Trends : In pyrazole derivatives (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one), dihedral angles between aromatic rings range from 4.64° to 10.53° , influenced by substituent bulk . The cyclopropylmethoxy group in the target compound likely induces larger dihedral angles due to steric effects, impacting crystal lattice stability.
- Melting Points : Methoxy-substituted analogs (e.g., 1-(3-Fluoro-4-methoxyphenyl)propan-1-one ) exhibit lower melting points (~113–115°C) compared to halogenated derivatives, which often have higher melting points due to stronger intermolecular forces .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Steric Effects : The cyclopropylmethoxy group’s rigidity may hinder molecular rotation, favoring specific conformations in solution and solid states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
